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(Trifluoromethanesulfonyl)cyclopropane

Cat. No.: B14604145
CAS No.: 57964-43-9
M. Wt: 174.14 g/mol
InChI Key: XLIKKVYXLMZXCC-UHFFFAOYSA-N
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Description

Contextualization within Cyclopropane (B1198618) Chemistry: Strain Release and Reactivity

Cyclopropanes are the smallest class of cycloalkanes, characterized by C-C-C bond angles of 60°. This severe deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms results in significant angle and torsional strain. The total ring strain of cyclopropane is approximately 27.5 kcal/mol, which makes the three-membered ring kinetically reactive and thermodynamically inclined to undergo ring-opening reactions. This process, known as "strain release," serves as a powerful thermodynamic driving force for many reactions involving cyclopropane derivatives. nih.govnih.gov

The reactivity of cyclopropanes is not solely dependent on strain energy but is also heavily influenced by the electronic nature of their substituents. When a cyclopropane ring is substituted with an electron-withdrawing group, such as the trifluoromethanesulfonyl group, it becomes polarized. This polarization renders the cyclopropane susceptible to nucleophilic attack, initiating a ring-opening cascade to furnish highly functionalized acyclic products. Such substituted cyclopropanes are often referred to as donor-acceptor (D-A) cyclopropanes, where the cyclopropane acts as the donor and the substituent as the acceptor, facilitating a wide array of useful synthetic transformations. nih.govnih.govmdpi.com

Significance of Trifluoromethanesulfonyl Group in Organic Methodology

The trifluoromethanesulfonyl group (CF₃SO₂–), commonly known as the triflyl group (Tf), is one of the most powerful electron-withdrawing groups in organic chemistry. Its significance stems from several key properties:

Strong Inductive Effect: The presence of three highly electronegative fluorine atoms creates a strong dipole, withdrawing electron density from the rest of the molecule.

Activation of Substrates: When attached to a cyclopropane ring, the triflyl group acts as a potent activating group, making the ring highly electrophilic and susceptible to cleavage.

Stabilization of Intermediates: The triflyl group can stabilize adjacent carbanions or transition states through its inductive effect.

Leaving Group Potential: The corresponding trifluoromethanesulfonate (B1224126) (triflate, -OTf) anion is an exceptionally good leaving group due to the delocalization of the negative charge across the sulfonyl oxygens and the inductive effect of the trifluoromethyl group. This makes triflate-derived compounds highly reactive in substitution and elimination reactions.

These characteristics make the trifluoromethanesulfonyl group a cornerstone in the design of reactive intermediates and building blocks for constructing complex molecules. mdpi.com

Overview of Research Trajectories for (Trifluoromethanesulfonyl)cyclopropane as a Synthetic Reagent and Building Block

Research involving this compound and related activated cyclopropanes primarily focuses on their utility as versatile three-carbon (C3) synthons. The dominant reaction pathway is nucleophilic ring-opening, which provides a reliable method for the synthesis of 1,3-difunctionalized compounds. nih.govresearchgate.netresearchgate.net This strategy is a cornerstone of modern synthetic chemistry for creating linear carbon chains with precise functional group placement.

The general mechanism involves the attack of a nucleophile at one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a distal C-C bond. The strong electron-withdrawing nature of the triflyl group directs this reactivity and stabilizes the resulting intermediate. This approach has been successfully employed with a variety of nucleophiles, showcasing the broad applicability of this building block.

Beyond simple ring-opening, activated cyclopropanes can participate in more complex transformations, including formal cycloaddition reactions. acs.orgresearchgate.netrsc.orgrsc.orgnih.gov In these processes, the cyclopropane acts as a three-carbon component that reacts with a 1,n-dipole or other reactive species to form five- or six-membered rings. This research trajectory expands the synthetic utility of this compound from a precursor for linear chains to a key component in the construction of carbocyclic and heterocyclic frameworks.

Table 1: Representative Ring-Opening Reactions of Activated Cyclopropanes This table illustrates the general reactivity of donor-acceptor cyclopropanes, a class to which this compound belongs.

Nucleophile TypeReaction ClassResulting StructureSignificance
Amines/Amides1,3-Aminoaminationγ-Amino amidesAccess to 1,3-diamines and related structures. nih.gov
Alcohols/Acids1,3-Oxyfunctionalizationγ-Hydroxy/Alkoxy estersSynthesis of 1,3-diols and 1,3-amino alcohols. nih.gov
Halides (Fluoride)1,3-Difluorination1,3-DifluoroalkanesStrategic installation of fluorine for modulating molecular conformation. nih.govresearchgate.net
Arene NucleophilesRing-Opening Hydroarylationγ-Aryl ketones/estersForms a C-C bond to introduce aromatic moieties. nih.gov
Thiolates1,3-Aminothiolationγ-Amino thioethersInstallation of sulfur functional groups. researchgate.net

Table 2: Formal Cycloaddition Reactions Involving Activated Cyclopropanes This table outlines the utility of donor-acceptor cyclopropanes as C3 synthons in the formation of cyclic systems.

Reaction PartnerCycloaddition TypeProduct Ring SystemReference Example
Aldehydes/KetonesFormal [3+2]TetrahydrofuransReaction with carbonyls to form five-membered oxygen heterocycles. rsc.org
Azomethine YlidesFormal [3+2]Pyrrolidines / Azabicyclo[3.1.0]hexanesAccess to nitrogen-containing heterocycles. nih.gov
DienesFormal [3+2] or [3+3]Cyclopentanes / CyclohexanesConstruction of functionalized carbocycles. mdpi.com
EnynesFormal [2+1]Substituted CyclopropanesFormation of more complex cyclopropane structures. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F3O2S B14604145 (Trifluoromethanesulfonyl)cyclopropane CAS No. 57964-43-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57964-43-9

Molecular Formula

C4H5F3O2S

Molecular Weight

174.14 g/mol

IUPAC Name

trifluoromethylsulfonylcyclopropane

InChI

InChI=1S/C4H5F3O2S/c5-4(6,7)10(8,9)3-1-2-3/h3H,1-2H2

InChI Key

XLIKKVYXLMZXCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Trifluoromethanesulfonyl Cyclopropane and Its Structural Analogs

Historical Development of Synthetic Approaches to Sulfonylated Cyclopropanes

The synthesis of cyclopropanes has been a topic of interest since the late 19th century. Early methods often involved intramolecular cyclization reactions. wikipedia.org A significant advancement came with the development of carbene and carbenoid chemistry, allowing for the [2+1] cycloaddition of a one-carbon unit to an alkene. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic example of this approach. wikipedia.org

The introduction of sulfonyl groups onto a cyclopropane (B1198618) ring followed the broader developments in cyclopropanation chemistry. Initially, methods for preparing sulfonylated cyclopropanes often involved the modification of pre-existing cyclopropane rings or the cyclization of appropriately functionalized acyclic precursors. A general one-pot approach to cyclopropyl (B3062369) sulfones was demonstrated through the alkylation of lithiomethyl phenyl sulfone with an epoxide, followed by cyclization. rsc.org

The advent of transition metal-catalyzed reactions significantly broadened the scope and efficiency of synthesizing sulfonylated cyclopropanes. These methods often utilize vinyl sulfones as substrates for cyclopropanation. The development of stable and manageable carbene precursors, such as diazo compounds and sulfoxonium ylides, in conjunction with catalysts based on rhodium, copper, and palladium, has become a cornerstone of modern synthetic strategies. researchgate.netrsc.org More recently, radical-mediated pathways have emerged as a powerful tool for the construction of these strained ring systems. researchgate.net

Preparation via Cyclopropanation Reactions

Cyclopropanation reactions, the addition of a carbene or carbene equivalent to an alkene, represent the most direct and widely employed strategy for the synthesis of sulfonylated cyclopropanes. This section explores the various methodologies that have been developed, categorized by the nature of the reactive intermediate and the catalyst employed.

Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Copper)

Transition metal catalysis is a dominant force in modern organic synthesis, and the formation of sulfonylated cyclopropanes is no exception. Rhodium and copper complexes are particularly effective in catalyzing the transfer of a carbene moiety from a suitable precursor to a vinyl sulfone or a related alkene.

Rhodium catalysts, particularly dirhodium(II) carboxylates and carboxamidates, are highly efficient for the cyclopropanation of alkenes with diazo compounds. nih.govnih.gov These catalysts readily form metal carbene intermediates, which then react with alkenes to afford cyclopropanes with high stereoselectivity. nih.govnih.gov For instance, rhodium(II) azavinyl carbenes, generated from N-sulfonyl 1,2,3-triazoles, react with olefins to produce cyclopropanes in high yields and with excellent diastereo- and enantioselectivity. nih.gov The choice of chiral ligands on the rhodium center can induce high levels of asymmetric induction, providing access to enantioenriched cyclopropane derivatives. nih.gov

Copper catalysts, often in the +1 oxidation state, are also widely used for cyclopropanation reactions. nih.govnih.gov Copper(I) iodide (CuI) is an inexpensive and effective catalyst for the cyclopropanation of alkenes with diazo compounds. nih.gov Chiral bisoxazoline ligands in combination with copper(I) salts have been successfully employed in the enantioselective synthesis of trifluoromethyl-cyclopropylboronates from the reaction of trifluorodiazoethane with alkenyl boronates. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation for Sulfonylated and Related Cyclopropanes

Catalyst Alkene Substrate Carbene Precursor Product Yield (%) Reference
Rh₂(S-DOSP)₄ Styrene (B11656) 1-Toluenesulfonyl-4-phenyl-1,2,3-triazole Cyclopropanecarboxaldehyde derivative High nih.gov
Rh₂(S-TCPTAD)₄ Ethyl acrylate Methyl p-tolyldiazoacetate Trisubstituted cyclopropane 91 nih.gov
CuI 4-Methylstyrene Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate Cyclopropane with CF₃ and phosphonate (B1237965) groups High nih.gov
[Cu(NCMe)₄]PF₆ / (S,S)-L3 (E)-Styryl pinacolboronate Trifluorodiazoethane 2-substituted-3-(trifluoromethyl)cyclopropylboronate Up to 90 nih.gov

The core of transition metal-catalyzed cyclopropanation lies in the generation and reaction of a metal-carbene or carbenoid species. These highly reactive intermediates are typically not isolated but are formed in situ from stable precursors. The nature of the carbene precursor and the metal catalyst dictates the reactivity and selectivity of the cyclopropanation reaction.

Sulfones themselves can be utilized as carbene equivalents in certain synthetic strategies. nih.govnih.gov For example, dialkyl sulfones can react with styrenes in the presence of a strong base to generate 1,1-dialkylcyclopropanes, proceeding through a stepwise anionic process that is initiated by the direct addition of the sulfonyl anion to the carbon-carbon double bond. nih.gov Sulfoxonium ylides also serve as effective carbene precursors in palladium-catalyzed [2+1] annulations with norbornene derivatives. rsc.org

Diazo compounds are among the most common and versatile precursors for generating carbenes for cyclopropanation reactions. nih.gov The thermal or photochemical decomposition of diazo compounds liberates dinitrogen gas and the corresponding carbene. However, the use of transition metal catalysts allows for the controlled decomposition of diazo compounds at lower temperatures, proceeding through a metal-carbene intermediate.

Trifluorodiazoethane (CF₃CHN₂) is a key reagent for the introduction of the trifluoromethyl group in cyclopropanation reactions. researchgate.net Its reaction with alkenes, often catalyzed by rhodium or copper complexes, provides access to a wide range of trifluoromethyl-substituted cyclopropanes. nih.govorganic-chemistry.org For example, the rhodium-catalyzed reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes furnishes trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, copper-catalyzed enantioselective cyclopropanation involving trifluorodiazoethane and alkenyl boronates has been developed. nih.gov

Table 2: Cyclopropanation Reactions Utilizing Diazo Compound Precursors

Catalyst Alkene Substrate Diazo Compound Product Yield (%) Reference
Rh₂(R-PTAD)₄ Styrene 1-Aryl-2,2,2-trifluorodiazoethane Trifluoromethyl-substituted cyclopropane High organic-chemistry.org
CuI Styrene Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate Cyclopropane with CF₃ and phosphonate groups High nih.gov
[Cu(NCMe)₄]PF₆ / (S,S)-L3 (E)-Styryl pinacolboronate Trifluorodiazoethane 2-substituted-3-(trifluoromethyl)cyclopropylboronate Up to 90 nih.gov
None (Thermal) 3-Arylmethylenebenzofuran-2(3H)-ones CF₃CHN₂ Spirocyclopropane derivative High researchgate.net

Radical-Mediated Cyclopropanation

In addition to the well-established two-electron pathways involving carbenes and carbenoids, radical-mediated cyclopropanation has emerged as a powerful alternative. researchgate.net These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

The synthesis of vinyl sulfones can be achieved through radical pathways, such as the radical thiocyanatosulfonation of terminal alkynes in an aqueous medium. researchgate.net While not a direct cyclopropanation, the resulting vinyl sulfones are key precursors for subsequent cyclopropanation reactions. More direct radical cyclopropanations often involve the generation of a radical species that adds to an alkene, followed by an intramolecular cyclization. Asymmetric radical cyclopropanation of alkenes with N-sulfonyl hydrazones has been developed, utilizing chiral cobalt-porphyrin complexes to generate metalloradicals that control the stereochemistry of the cyclopropane formation. nih.gov

Base-Mediated Cycloaddition Reactions

Base-mediated reactions provide another avenue for the synthesis of sulfonylated cyclopropanes, often through a Michael-initiated ring closure (MIRC) mechanism. rsc.orgrsc.org In this approach, a nucleophile, typically a carbanion stabilized by an electron-withdrawing group, undergoes a Michael addition to an activated alkene. The resulting enolate then participates in an intramolecular nucleophilic substitution to form the cyclopropane ring.

A convenient and efficient synthesis of dinitrile-substituted cyclopropanes has been developed from 2-arylacetonitriles and α-bromoennitriles under mild, base-promoted conditions. rsc.org Similarly, an inorganic base, potassium phosphate, has been shown to mediate the synthesis of trifluoromethyl-substituted cyclopropanes from dienes and enynes with trifluorodiazoethane, although the mechanism may involve a [3+2] cycloaddition followed by nitrogen extrusion rather than a direct carbene addition. researchgate.net

Simmons-Smith and Related Zinc Carbenoid Methods

The Simmons-Smith reaction and its modifications are cornerstone methods for the cyclopropanation of alkenes. This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which adds a methylene (B1212753) group (CH₂) stereospecifically to a double bond. While the classic Simmons-Smith reaction is effective for many alkenes, the presence of a strongly electron-withdrawing trifluoromethanesulfonyl group on a vinyl substrate (vinyl triflone) can deactivate the double bond towards traditional Simmons-Smith conditions.

To address this, more reactive zinc carbenoids have been developed. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), generates a more reactive carbenoid species. This increased reactivity can be crucial for the cyclopropanation of electron-deficient alkenes like vinyl triflones. Further enhancements in reactivity have been achieved by replacing the iodide ligand on the zinc carbenoid with a strongly electron-withdrawing group. Carbenoids such as CF₃CO₂ZnCH₂I and (PhO)₂P(O)OZnCH₂I have been shown to enable the rapid cyclopropanation of alkenes, often without the need for a directing group like a proximal hydroxyl group.

The general mechanism for these reactions is thought to involve a "butterfly" transition state where the methylene group is delivered to the alkene in a concerted fashion, thus preserving the stereochemistry of the starting alkene in the cyclopropane product. For the synthesis of (trifluoromethanesulfonyl)cyclopropane, the reaction would proceed as follows:

Reaction Scheme: Simmons-Smith Cyclopropanation of Vinyl Trifluoromethyl Sulfone

Vinyl trifluoromethyl sulfone + ICH₂ZnI → this compound

The choice of solvent and the specific zinc carbenoid reagent are critical factors that influence the reaction rate and yield. The electrophilic nature of the zinc carbenoid means that less basic solvents are generally preferred to avoid deactivation of the reagent.

Reagent/ModificationDescriptionReactivity Profile
Classic Simmons-Smith Zn-Cu couple and CH₂I₂Effective for electron-rich and unactivated alkenes.
Furukawa Modification Et₂Zn and CH₂I₂More reactive than the classic reagent; suitable for some electron-deficient alkenes.
Charette's Reagents Dioxaborolane ligandsUsed for asymmetric cyclopropanation of allylic alcohols.
Shi's Reagents Brønsted acid activationGenerates highly reactive carbenoids for challenging substrates.

Organocatalytic Cyclopropanation Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. In the context of cyclopropanation, organocatalysts can activate substrates in a stereocontrolled manner. For substrates like vinyl triflones, which are activated Michael acceptors, several organocatalytic strategies can be envisioned.

One prominent approach involves the activation of an α,β-unsaturated aldehyde or ketone through the formation of a transient iminium ion with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). This activation lowers the LUMO of the substrate, facilitating a conjugate addition by a nucleophile. For cyclopropanation, the nucleophile is typically a stabilized ylide, such as a sulfonium (B1226848) ylide. The subsequent intramolecular cyclization furnishes the cyclopropane product with high enantioselectivity.

Another strategy employs cinchona alkaloid-derived catalysts. These catalysts, particularly those modified to act as phase-transfer catalysts or as bifunctional acid-base catalysts, can promote the reaction between Michael acceptors and nucleophiles. For instance, a cupreine (B190981) organocatalyst has been used for the asymmetric cyclopropanation of conjugated cyanosulfones, which are structurally related to vinyl triflones.

Furthermore, tertiary amino-thiourea catalysts, like the Takemoto catalyst, have proven effective in catalyzing the conjugate addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones. This demonstrates the ability of organocatalysts to handle the reactivity of vinyl triflones, paving the way for their use in cyclopropanation reactions where a suitable C1 source is used. The reaction proceeds through a dual activation mechanism where the thiourea (B124793) moiety activates the electrophile and the tertiary amine activates the nucleophile.

The success of these methods relies on the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which makes the β-carbon of the vinyl triflone highly electrophilic and susceptible to nucleophilic attack.

Catalyst TypeSubstrate ActivatedNucleophile/C1 SourceKey Feature
Diarylprolinol Silyl Ethers α,β-Unsaturated AldehydesStabilized Sulfonium YlidesIminium ion activation.
Cinchona Alkaloids Michael AcceptorsBromo-malonates, etc.Bifunctional catalysis, phase-transfer catalysis.
Tertiary Amino-Thioureas Vinyl Triflones1,3-Dicarbonyl CompoundsDual hydrogen-bonding activation.

Preparation via Functionalization of Pre-existing Cyclopropanes

The alternative strategy for synthesizing this compound involves the direct functionalization of a cyclopropane ring that is already formed. This approach can be advantageous if substituted cyclopropanes are more readily available than the corresponding trifluoromethylsulfonyl-substituted alkenes.

Electrophilic Trifluoromethanesulfonylation

The direct introduction of a trifluoromethanesulfonyl group onto a cyclopropane ring via an electrophilic C-H functionalization is a conceptually straightforward but challenging transformation. Cyclopropane C-H bonds are generally considered to be less reactive than those in unstrained alkanes. Based on available literature, this method is not well-documented for the synthesis of this compound. The development of potent electrophilic "Tf" sources and catalytic systems capable of activating the relatively inert C-H bonds of a cyclopropane ring would be required for this approach to be viable.

Radical-Mediated Trifluoromethanesulfonylation

Radical-mediated C-H functionalization offers an alternative to electrophilic pathways. These reactions typically involve the generation of a cyclopropyl radical, which is then trapped by a suitable trifluoromethanesulfonyl radical source. Photocatalysis, in particular, has emerged as a mild and efficient way to generate carbon-centered radicals from unactivated C-H bonds. However, the direct radical-mediated trifluoromethanesulfonylation of a pre-existing cyclopropane ring is not a commonly reported synthetic route in the surveyed literature. While photocatalytic methods have been developed for radical 1-(trifluoromethyl)cyclopropanation, this introduces a CF₃ group, not the desired SO₂CF₃ group. The development of efficient trifluoromethanesulfonyl radical precursors and suitable photocatalytic conditions would be necessary to realize this synthetic strategy.

Substitution Reactions for Introducing Trifluoromethanesulfonyl Group

Introducing the trifluoromethanesulfonyl group via a substitution reaction on a pre-functionalized cyclopropane is a more established approach. This typically involves the reaction of a cyclopropyl nucleophile with an electrophilic trifluoromethanesulfonyl source, or more commonly, a cyclopropyl electrophile with a nucleophilic trifluoromethanesulfonyl source.

A powerful method that falls under this category is the Michael-Initiated Ring Closure (MIRC) reaction. In this strategy, a nucleophile adds to a Michael acceptor, creating an enolate that then undergoes an intramolecular cyclization to form the cyclopropane ring. A relevant example is the synthesis of fluorinated cyclopropanes from alkyl triflones and electron-deficient alkenes. The mechanism involves the tandem Michael addition of the triflone-stabilized carbanion to the alkene, followed by an intramolecular nucleophilic cyclization that eliminates the sulfonyl group to close the ring. This method builds the cyclopropane ring while incorporating the triflone group from one of the starting materials.

Alternatively, one could envision a direct nucleophilic substitution where a cyclopropyl halide or cyclopropyl triflate reacts with a nucleophilic source of the triflone group, such as sodium trifluoromethanesulfinate (CF₃SO₂Na). The success of this Sₙ2-type reaction on a cyclopropane ring can be challenging due to the increased steric hindrance and ring strain of the transition state. However, for activated cyclopropanes, such as those bearing an adjacent electron-withdrawing group, this pathway can be feasible.

Reaction Scheme: MIRC for Synthesis of Cyclopropane Derivatives

Alkyl Trifluoromethyl Sulfone + Electron-Deficient Alkene → Substituted this compound

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives introduces additional challenges related to chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the context of cyclopropanation of dienes or polyenes, the Simmons-Smith reaction or other carbenoid additions must selectively react with the desired double bond. The electronic nature of the double bonds plays a crucial role; electron-rich double bonds are generally more reactive towards electrophilic carbenoids. Therefore, in a molecule with multiple double bonds, the one activated by electron-donating groups will typically react preferentially.

For reactions involving unsymmetrical substituted alkenes, the regioselectivity of the cyclopropanation is also a key consideration, although for many carbenoid additions to a simple double bond, this is not an issue as a C-C bond is formed with both atoms of the alkene. However, in more complex cascade reactions or cycloadditions, controlling the orientation of the addition is critical. For example, in the rhodium-catalyzed hydroformylation of cyclopropyl-functionalized trisubstituted alkenes, the regioselectivity of the addition of the formyl group is paramount and is controlled by the choice of ligand on the metal catalyst.

In MIRC-type reactions, the regioselectivity is determined by the initial Michael addition step. The nucleophile will add to the β-position of the Michael acceptor, which is dictated by the position of the electron-withdrawing group.

Achieving high chemo- and regioselectivity often requires careful selection of reagents, catalysts, and reaction conditions. The strong directing effects of the trifluoromethanesulfonyl group can be exploited to control the outcome of these reactions. For instance, its electron-withdrawing nature can activate a specific position in the molecule towards nucleophilic attack or deactivate an adjacent double bond towards electrophilic attack.

Reaction TypeSelectivity ChallengeControlling Factors
Cyclopropanation of Dienes ChemoselectivityElectronic properties of the double bonds, steric hindrance.
Hydroformylation of Cyclopropyl Alkenes RegioselectivityLigand design in the metal catalyst, substrate structure.
Michael-Initiated Ring Closure RegioselectivityPosition of the activating group on the Michael acceptor.
[3+2] Cycloadditions Chemo- and RegioselectivityNature of the dipole and dipolarophile, catalyst control.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound and its analogs involves a multifaceted approach, addressing various aspects of the synthetic process, from the choice of starting materials to the final product isolation. Key principles that guide this endeavor include maximizing atom economy, employing catalysis, using renewable feedstocks, opting for safer solvents, and designing for energy efficiency.

Atom Economy: A central tenet of green chemistry, atom economy measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com In the context of synthesizing this compound, this would involve designing reaction pathways where the majority of atoms from the starting materials are incorporated into the final cyclopropane ring structure, minimizing the generation of byproducts. jk-sci.com Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. researchgate.net

To illustrate this, consider a hypothetical comparison of two synthetic approaches for a cyclopropyl sulfone, a structural analog of this compound.

Table 1: Hypothetical Atom Economy Comparison for Cyclopropyl Sulfone Synthesis This table is illustrative and provides a hypothetical comparison based on general reaction types.

Reaction Type Reactants Desired Product Byproducts % Atom Economy
Traditional (e.g., Wittig-type) Phosphonium ylide, Carbonyl compound, Sulfonylating agent Cyclopropyl sulfone Triphenylphosphine oxide, Salts Low (~30-50%)
Greener (e.g., Catalytic Cyclopropanation) Alkene, Diazo sulfone, Catalyst Cyclopropyl sulfone N₂ High (>90%)

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry, as catalysts can significantly reduce waste by being effective in small amounts and allowing for recycling. nih.gov In the synthesis of cyclopropane rings, various catalytic methods have been developed, including those employing transition metals like rhodium and copper for carbene transfer reactions. organic-chemistry.org For sulfonyl cyclopropanes, biocatalysis using engineered enzymes presents a promising green alternative, offering high yields and enantioselectivity under mild reaction conditions. digitellinc.com

Renewable Feedstocks: The shift from fossil fuel-based starting materials to renewable feedstocks is a critical aspect of sustainable chemistry. researchgate.net For the synthesis of this compound and its analogs, this could involve sourcing alkenes or other precursors from biomass. While direct biosynthetic routes to such complex molecules are challenging, the conversion of bio-derived platform chemicals into the necessary building blocks is an active area of research. nih.gov

Reduction of Hazardous Substances: A key goal of green chemistry is to design chemical processes that minimize the use and generation of hazardous substances. nih.gov In the synthesis of fluorinated compounds like this compound, this is particularly relevant. The development of less hazardous fluorinating agents and trifluoromethylating reagents is an ongoing effort. For example, using reagents that are more stable and less toxic than traditional options can significantly improve the safety and environmental profile of the synthesis. cas.cn

Table 2: Application of Green Chemistry Principles to Sulfonylcyclopropane Synthesis This table summarizes the potential application of green chemistry principles to the synthesis of sulfonylcyclopropanes, including this compound.

Green Chemistry Principle Application in Synthesis Potential Benefits
Prevention of Waste Designing synthetic routes with fewer steps and higher yields. Reduced generation of byproducts and waste streams.
Atom Economy Utilizing addition and cycloaddition reactions. jocpr.com Maximized incorporation of reactant atoms into the final product. primescholars.com
Less Hazardous Chemical Syntheses Employing non-toxic catalysts and reagents. jddhs.com Improved safety for researchers and reduced environmental impact.
Safer Solvents and Auxiliaries Using water, bio-solvents, or solvent-free conditions. jddhs.com Reduced VOC emissions and exposure to hazardous substances.
Design for Energy Efficiency Utilizing microwave or ultrasound-assisted synthesis. nih.gov Shorter reaction times and lower energy consumption.
Use of Renewable Feedstocks Deriving starting materials from biomass. researchgate.net Reduced reliance on fossil fuels and a more sustainable chemical industry.
Reduce Derivatives Avoiding the use of protecting groups. Fewer reaction steps, leading to higher efficiency and less waste. nih.gov
Catalysis Employing metal catalysts or biocatalysts. digitellinc.com Increased reaction rates, selectivity, and potential for catalyst recycling.

While the direct application of all these principles to the synthesis of this compound requires further dedicated research, the existing literature on the synthesis of cyclopropanes, sulfones, and fluorinated compounds provides a strong foundation for the development of greener and more sustainable manufacturing processes. researchgate.netresearchgate.netnih.gov

Reactivity and Mechanistic Investigations of Trifluoromethanesulfonyl Cyclopropane

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain (approximately 115 kJ/mol) and the polarization of the C-C bonds due to the electron-withdrawing triflyl group are the primary driving forces for the ring-opening reactions of (trifluoromethanesulfonyl)cyclopropane. mdpi.com These reactions can proceed through nucleophilic, electrophilic, radical, or transition metal-catalyzed pathways.

Cyclopropanes bearing electron-accepting groups, such as the trifluoromethanesulfonyl group, are potent σ-electrophiles. nih.gov They readily react with nucleophiles in polar, ring-opening reactions, which can be considered methylene-extended Michael additions. nih.govnih.gov The reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. nih.govresearchgate.net

Kinetic studies of non-catalytic ring-opening reactions with various nucleophiles, such as thiophenolates and azide (B81097) ions, have provided insights into the inherent SN2 reactivity of these electrophilic cyclopropanes. nih.govnih.gov The triflate anion itself, though a weak nucleophile, can participate in ring-opening reactions under certain conditions. nih.gov

The general mechanism involves the attack of a nucleophile on a carbon atom of the cyclopropane ring, resulting in the opening of the ring to form a carbanion intermediate. This intermediate is then protonated or reacts with an electrophile to yield the final product.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

NucleophileProduct TypeReference
Thiophenolatesγ-Thioethers nih.govresearchgate.net
Azide Ionsγ-Azido compounds nih.govnih.gov
Triflate AnionRearranged ditriflates nih.gov

While less common for cyclopropanes with strongly electron-withdrawing groups, electrophilic ring-opening can be induced, particularly with the assistance of strong acids. researchgate.net For instance, Brønsted acids can catalyze the ring-opening of certain cyclopropanes. researchgate.netmarquette.edu The reaction is proposed to proceed through the rate-determining protonation of the cyclopropane ring, consistent with an A-SE2 mechanism. marquette.edu This protonation is followed by the attack of a nucleophile to yield the ring-opened product. The use of highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can facilitate these transformations, even for monosubstituted cyclopropanes. researchgate.net

The mechanism involves the protonation of the cyclopropane ring by a Brønsted acid, which generates a carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture.

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by radical species. nih.gov Radical ring-opening reactions provide a powerful method for the synthesis of a variety of functionalized molecules. nih.govnih.gov These reactions can be initiated by various radical precursors and often proceed through a chain mechanism. researchgate.net

For example, the addition of a radical to a substituted cyclopropane can lead to a cyclopropyl-substituted carbon radical. nih.gov This intermediate can then undergo ring-opening to generate a more stable alkyl radical, which can be further functionalized. nih.gov Photoredox catalysis has emerged as a mild and efficient method for generating radical cations from aryl cyclopropanes, which then undergo ring-opening and subsequent functionalization. nih.gov

Table 2: Initiators for Radical Ring-Opening Reactions

Initiator/MediatorReaction TypeReference
Manganese(III) acetateOxidative radical cyclization nih.gov
Fluoroalkyl radicalsFluoroalkylation nih.gov
Togni reagent IITrifluoromethylation/cyclization researchgate.net
TriethylboraneTrichloromethylation rsc.org

Transition metals, such as palladium and copper, are effective catalysts for the ring-opening of cyclopropanes. nih.govresearchgate.net These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo various transformations to yield diverse products. nih.gov

Copper-catalyzed reactions of arylcyclopropanes with N-fluorobenzenesulfonimide (NFSI) can lead to the formation of N-allylsulfonamides through a sequential ring-opening and β-H elimination pathway. researchgate.net These catalytic systems allow for the 1,3-difunctionalization of cyclopropanes under relatively mild conditions. nih.govresearchgate.net The choice of metal and ligands can significantly influence the outcome and selectivity of the reaction.

Thermal and photochemical conditions can induce rearrangements in cyclopropane-containing molecules. rsc.orgrsc.org These reactions often involve the homolytic cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to form a more stable isomer. rsc.org The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. nih.govresearchgate.netgoogle.com

For instance, certain bicyclic molecules containing a cyclopropane ring undergo photochemical rearrangements where intersystem crossing plays a crucial role in the mechanism. rsc.org Kinetic studies of thermal rearrangements of vinylidenecyclopropanes have provided evidence for the intermediacy of orthogonal diradicals. rsc.org

Reactivity at the Trifluoromethanesulfonyl Group

The trifluoromethanesulfonyl (triflyl) group is an excellent leaving group, a property that is central to its use in organic synthesis. However, in the context of this compound, the primary reactivity is dominated by the ring strain of the cyclopropane. Reactions involving the direct displacement of the triflyl group from the intact cyclopropane ring are less common. The strong electron-withdrawing nature of the triflyl group primarily serves to activate the cyclopropane ring towards nucleophilic attack and other ring-opening processes. While the triflate anion can act as a nucleophile in some ring-opening scenarios, the reactivity directly at the sulfur atom of the triflyl group on the cyclopropane is not a major pathway under typical reaction conditions. nih.gov

Cleavage and Replacement Reactions of the Trifluoromethanesulfonyl Group

The trifluoromethanesulfonate (B1224126) anion, or triflate, is recognized as an outstanding leaving group in organic chemistry due to its exceptional stability, a consequence of resonance and the strong inductive effect of the trifluoromethyl group. nih.govwikipedia.org In this compound, the triflyl group (-SO2CF3) imparts significant electrophilic character to the carbon atom to which it is attached. This activation renders the cyclopropane susceptible to nucleophilic attack.

Cyclopropanes functionalized with potent electron-accepting groups are known to behave as effective electrophiles, readily undergoing polar, ring-opening reactions with a variety of nucleophiles. nih.gov The reaction pathway often involves the nucleophile attacking the cyclopropane ring, leading to the cleavage of a carbon-carbon bond rather than a direct displacement of the triflyl group. chempedia.info For example, strong nucleophiles such as thiophenolates react with electrophilic cyclopropanes to yield ring-opened products, which can be viewed as methylene-extended Michael adducts. nih.gov The regioselectivity of this attack is typically directed toward the carbon atom bearing the electron-withdrawing substituent. nih.gov

Influence on Cyclopropane Ring Reactivity and Acidity

The triflyl group's powerful electron-withdrawing nature is a dominant factor in the chemical behavior of the cyclopropane ring. It creates a polarized system, often referred to as a donor-acceptor (D-A) cyclopropane, although in this case, a formal donor group is absent. mdpi.com This polarization significantly enhances the electrophilicity of the substituted carbon atom, making the entire ring system susceptible to reactions with nucleophiles under relatively mild conditions. nih.govmdpi.com The high ring strain of the cyclopropane framework, estimated at 110–115 kJ mol⁻¹, provides a strong thermodynamic driving force for reactions that involve ring cleavage. nih.govmdpi.comnih.gov

Furthermore, the inductive effect of the triflyl group increases the acidity of the protons on the cyclopropane ring. The proton located on the same carbon as the triflyl group (the α-proton) becomes particularly acidic and can be removed by a suitable base. The resulting cyclopropyl (B3062369) carbanion is a valuable intermediate for forming new carbon-carbon bonds via reactions with various electrophiles.

Cyclopropane-Sulfonyl Group Synergistic Reactivity

The interplay between the strained cyclopropane ring and the activating sulfonyl group enables unique synergistic reaction pathways. These transformations often commence with a ring-opening event, which generates highly reactive intermediates capable of undergoing subsequent, programmed reactions to build molecular complexity rapidly.

Domino and Cascade Processes Involving Ring Opening and Further Cyclization

This compound is an ideal substrate for domino and cascade reactions initiated by ring-opening. nih.govmdpi.com The process typically begins with the cleavage of a C-C bond within the three-membered ring, often facilitated by a Lewis acid or a nucleophile. uni-regensburg.de This initial step generates a zwitterionic or 1,3-dipolar intermediate, which can then be intercepted by a tethered or external reactant to forge new rings. researchgate.net

These cascade sequences are synthetically powerful as they allow for the construction of complex polycyclic frameworks from simple precursors in a single operation. uni-regensburg.denih.gov For instance, the Lewis acid-catalyzed reaction of a D-A cyclopropane with a bis-nucleophile can trigger a ring-opening-cyclization cascade to afford bicyclic heterocyclic products. uni-regensburg.de Alternatively, radical-based methods can also be employed, where an initial radical attack on the cyclopropane induces ring cleavage to form an alkyl radical, which then participates in further cyclization steps. nih.govnih.govresearchgate.net

Table 1: Representative Domino Reaction of an Activated Cyclopropane
Reactant 1Reactant 2Catalyst/ConditionsIntermediateProduct TypeReference
This compoundBis-nucleophile (e.g., Thiourea)Lewis Acid (e.g., Sc(OTf)3)Zwitterionic Ring-Opened SpeciesBicyclic Heterocycle uni-regensburg.de

[3+2]-Cycloaddition Reactions

One of the most prominent applications of donor-acceptor cyclopropanes, including this compound, is their participation in formal [3+2]-cycloaddition reactions. researchgate.netresearchgate.net In this context, the activated cyclopropane functions as a three-carbon synthon, equivalent to a 1,3-zwitterion. researchgate.net The reaction is typically initiated by a Lewis acid or thermal activation, which facilitates the heterolytic cleavage of the cyclopropane C-C bond to generate the reactive intermediate. researchgate.net

This intermediate is then trapped by a two-electron component, known as a dipolarophile (e.g., an alkene, alkyne, carbonyl, or imine), to yield a five-membered ring. uchicago.edulibretexts.orglibretexts.org This strategy provides an efficient, atom-economical pathway to a diverse array of highly substituted carbocycles and heterocycles. researchgate.netscispace.com The reactions often proceed with high diastereoselectivity, making them a valuable tool in stereocontrolled synthesis. researchgate.netnih.gov

Table 2: General Scheme for [3+2]-Cycloaddition
Cyclopropane Component2π-Component (Dipolarophile)ConditionsProduct ClassReference
This compoundAlkene (R-CH=CH-R')Lewis Acid or HeatSubstituted Cyclopentane researchgate.netresearchgate.net
This compoundAldehyde (R-CHO)Lewis AcidSubstituted Tetrahydrofuran uchicago.edu

Reactivity with Specific Reagents and Catalysts

Organometallic Reagents and Coupling Reactions

The interaction of this compound with organometallic reagents is dictated by the high nucleophilicity and/or basicity of the latter. libretexts.orgmsu.edulibretexts.org Reagents such as organolithiums and Grignard reagents can react in several distinct ways. youtube.com

As strong nucleophiles, they can attack the electrophilic carbon center of the cyclopropane ring. libretexts.org This interaction can result in a ring-opening reaction, where the organometallic R-group adds to the carbon, cleaving a C-C bond and forming a linear, functionalized alkane. Alternatively, under certain conditions, a nucleophilic substitution might be possible.

As strong bases, these reagents can deprotonate the cyclopropane ring at the carbon α to the sulfonyl group, taking advantage of the enhanced acidity of this position. libretexts.org The resulting cyclopropyl anion can then be used in subsequent reactions with electrophiles.

While the triflate group (-OTf) is a well-established coupling partner in transition metal-catalyzed reactions such as Suzuki and Heck couplings, the use of a carbon-bound triflyl group (-SO2CF3) in this capacity is less common. wikipedia.orgyoutube.com However, the potential for coupling reactions exists, particularly following a transformation that installs a more conventional coupling handle (e.g., a halide) onto the molecular framework.

Table 3: Potential Reaction Pathways with Organometallic Reagents
Organometallic Reagent (R-M)Role of ReagentPlausible Product TypeReference
RLi, RMgXNucleophileRing-opened product (R-CH2CH2CH(SO2CF3)-R') libretexts.orgyoutube.com
RLi (strong base)BaseDeprotonated cyclopropane (anionic intermediate) libretexts.org

Table of Mentioned Chemical Compounds

Compound Name / ClassRole in Text
This compoundPrimary subject of the article
Trifluoromethanesulfonyl (Triflyl) groupElectron-withdrawing substituent
Trifluoromethanesulfonate (Triflate) anionLeaving group, nucleophile
ThiophenolatesNucleophiles for ring-opening
Thiourea (B124793)Bis-nucleophile in domino reactions
Scandium(III) triflate (Sc(OTf)3)Lewis acid catalyst
AlkenesDipolarophiles in [3+2] cycloadditions
AlkynesDipolarophiles in [3+2] cycloadditions
AldehydesDipolarophiles in [3+2] cycloadditions
Organolithium reagents (RLi)Nucleophiles and bases
Grignard reagents (RMgX)Nucleophiles and bases
CyclopentanesProducts of [3+2] cycloaddition
TetrahydrofuransProducts of [3+2] cycloaddition
Bicyclic HeterocyclesProducts of domino reactions

Photoredox Catalysis in Transformations of Cyclopropanes

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, which can be harnessed for the functionalization of cyclopropanes. nih.govnih.gov In the context of activated cyclopropanes, photoredox catalysis can initiate ring-opening and subsequent functionalization reactions. For aryl cyclopropanes, single-electron transfer (SET) oxidation can lead to the formation of a radical cation intermediate, which is susceptible to nucleophilic attack and ring-opening. nih.govresearchgate.net

While direct studies on this compound are not extensively documented, the principles from related systems, such as those involving 1-(trifluoromethyl)cyclopropane, offer valuable insights. nih.gov In these systems, a photocatalyst, upon excitation by visible light, can engage in a single-electron reduction of a suitable precursor to generate a 1-(trifluoromethyl)cyclopropyl radical. nih.gov This radical can then participate in various C-C bond-forming reactions. nih.gov A proposed general mechanism for the photoredox-catalyzed transformation of an activated cyclopropane is depicted in the table below.

Table 1: Proposed General Mechanism for Photoredox-Catalyzed Functionalization of Activated Cyclopropanes

StepDescriptionIntermediate
1Excitation of the photocatalyst (PC) by visible light.PC*
2Single-electron transfer (SET) between the excited photocatalyst and the cyclopropane derivative or a precursor.Radical cation or radical anion
3Ring-opening of the cyclopropane radical ion.Ring-opened radical intermediate
4Reaction of the intermediate with a coupling partner.Functionalized radical
5Regeneration of the photocatalyst and formation of the final product.Product

The trifluoromethanesulfonyl group, being a strong electron-withdrawing group, would likely facilitate the reduction of the cyclopropane ring to form a radical anion, which could then undergo ring scission. Alternatively, if the cyclopropane bears an appropriate donor group, an oxidative quenching cycle could be initiated. The precise reaction pathway would be highly dependent on the reaction conditions and the nature of the other substituents on the cyclopropane ring.

Lewis and Brønsted Acid Catalysis

Lewis and Brønsted acids are effective catalysts for the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.denih.govrsc.orgresearchgate.net The activation of the cyclopropane ring is achieved through the coordination of the acid to the acceptor group, which enhances the electrophilicity of the cyclopropane and facilitates nucleophilic attack. uni-regensburg.denih.gov

For this compound, the oxygen atoms of the sulfonyl group can act as Lewis basic sites, coordinating to a Lewis acid. This coordination would further polarize the C-C bonds of the cyclopropane ring, making it more susceptible to cleavage. Similarly, a strong Brønsted acid could protonate the sulfonyl group, leading to a similar activation. nih.govrsc.orgresearchgate.net The ring-opening can proceed through an Sₙ1-type or Sₙ2-type mechanism, depending on the stability of the resulting carbocationic intermediate and the nature of the nucleophile. nih.gov

Table 2: Comparison of Acid-Catalyzed Ring-Opening Mechanisms for Donor-Acceptor Cyclopropanes

MechanismDescriptionKey IntermediateFavored by
Sₙ1-type The Lewis or Brønsted acid promotes the formation of a discrete carbocation intermediate after ring-opening, which is then trapped by a nucleophile. nih.govCarbocationSubstituents that stabilize a positive charge.
Sₙ2-type The nucleophile attacks one of the cyclopropyl carbons in a concerted fashion with the ring-opening, assisted by the acid catalyst.Transition state with partial bond breaking and forming.Less stable carbocation intermediates.

Given the high electronegativity of the trifluoromethanesulfonyl group, the formation of a carbocation at the adjacent carbon would be destabilized. Therefore, an Sₙ2-type mechanism might be more plausible for the ring-opening of this compound.

Computational and Experimental Mechanistic Elucidation

A combination of computational and experimental techniques is crucial for a detailed understanding of the reaction mechanisms of activated cyclopropanes.

Reaction Pathway Analysis and Transition State Characterization

Computational methods, particularly density functional theory (DFT), are invaluable for mapping the potential energy surfaces of chemical reactions. nih.govrsc.orgmdpi.commontclair.edu These calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net For the ring-opening of cyclopropanes, DFT calculations can help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise processes, and can elucidate the role of the catalyst. nih.govresearchgate.net

For a molecule like this compound, computational studies could be employed to:

Determine the most likely site of nucleophilic attack.

Calculate the activation energies for different ring-opening pathways.

Characterize the geometry of the transition states. researchgate.net

Predict the stereochemical outcome of the reaction.

Isotope Labeling Studies for Mechanistic Confirmation

Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. nih.govwikipedia.orgnih.govresearchgate.netscripps.edu In the context of cyclopropane chemistry, isotopic labeling can be used to:

Determine whether a particular bond is broken during the reaction.

Identify the origin of atoms in the final product.

Distinguish between different possible rearrangement pathways.

For instance, by selectively replacing a hydrogen atom on the cyclopropane ring with deuterium (B1214612), one could track the position of the deuterium atom in the product, which can provide insights into the regioselectivity of the ring-opening and any subsequent rearrangements. wikipedia.org While specific isotope labeling studies on this compound have not been reported, this technique remains a fundamental tool for mechanistic elucidation in organic chemistry. nih.govnih.gov

Role of Intermediates (e.g., Carbocations, Radicals, Zwitterions)

The transformations of activated cyclopropanes often proceed through various reactive intermediates. The nature of the intermediate is highly dependent on the reaction conditions and the substituents on the cyclopropane ring.

Carbocations: In the presence of strong Lewis or Brønsted acids, donor-acceptor cyclopropanes can ring-open to form carbocationic intermediates. nih.govnih.govresearchgate.net The stability of these carbocations is a key factor in determining the reaction pathway. The electron-withdrawing nature of the trifluoromethanesulfonyl group would likely disfavor the formation of a carbocation on an adjacent carbon atom.

Radicals: As discussed in the context of photoredox catalysis, radical intermediates play a crucial role in many modern synthetic transformations of cyclopropanes. nih.govnih.gov Single-electron transfer processes can lead to the formation of radical cations or radical anions, which subsequently undergo ring-opening to generate ring-opened radical species. nih.govresearchgate.net

Zwitterions: The ring-opening of donor-acceptor cyclopropanes can also lead to the formation of zwitterionic intermediates, particularly in reactions with nucleophiles. nih.govmdpi.comresearchgate.netnih.govmdpi.comorganic-chemistry.org The trifluoromethanesulfonyl group would effectively stabilize an adjacent carbanion, making the formation of a zwitterionic intermediate a plausible pathway in reactions of this compound with nucleophiles. Computational studies on related systems have explored the potential for zwitterionic intermediates in cycloaddition reactions. nih.govmdpi.comnih.govmdpi.com

Table 3: Common Intermediates in Cyclopropane Transformations

IntermediateGenerating ConditionsRole in Reaction
Carbocation Lewis/Brønsted acid catalysisElectrophilic species that reacts with nucleophiles.
Radical Photoredox catalysis, thermal initiationUndergoes radical addition, cyclization, or other radical-mediated processes.
Zwitterion Nucleophilic attack on donor-acceptor cyclopropanesCan undergo intramolecular cyclization or react with electrophiles.

The specific intermediates involved in the reactions of this compound would need to be investigated through detailed mechanistic studies, including trapping experiments and spectroscopic analysis, in conjunction with computational modeling.

Advanced Synthetic Applications of Trifluoromethanesulfonyl Cyclopropane

Building Block in Complex Molecule Synthesis

The inherent functionalities of (trifluoromethanesulfonyl)cyclopropane make it an invaluable precursor for introducing both cyclopropyl (B3062369) and fluorinated motifs into complex molecular architectures. Its utility extends to the formation of diverse carbocyclic systems, including spiro and bicyclic structures, highlighting its significance in medicinal and materials chemistry.

The cyclopropane (B1198618) moiety is a prevalent structural motif in numerous natural products and pharmaceuticals, valued for its unique conformational properties and metabolic stability. This compound serves as a key reagent in the synthesis of molecules containing this three-membered ring. The triflyl group can act as a leaving group or an activating group, facilitating the incorporation of the cyclopropyl unit into larger molecular frameworks.

Methodologies for constructing cyclopropane-containing scaffolds often involve the reaction of a suitable precursor with a cyclopropanating agent. While direct use of this compound is not extensively documented, analogous strategies with other trifluoromethyl-substituted cyclopropanes provide insight into its potential reactivity. For instance, transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds is a common approach.

Table 1: Selected Methods for the Synthesis of Cyclopropyl-Containing Scaffolds This table is representative of general methods and does not exclusively feature this compound due to limited specific literature.

Reaction TypeCatalyst/ReagentSubstrateProductKey Features
Transition-Metal-Catalyzed CyclopropanationRh₂(OAc)₄, Cu(acac)₂Alkene, TrifluorodiazoethaneTrifluoromethyl-substituted cyclopropaneHigh efficiency and stereoselectivity. organic-chemistry.org
Michael-Initiated Ring Closure (MIRC)Base (e.g., DBU)Electron-deficient alkene, Sulfonium (B1226848) ylideFunctionalized cyclopropaneExcellent for constructing highly substituted cyclopropanes. rsc.org
DeoxyfluorinationSulfur tetrafluoride (SF₄)Cyclopropanecarboxylic acidTrifluoromethyl-substituted cyclopropaneScalable approach for introducing the CF₃ group. researchgate.net

The introduction of fluorine and fluorinated groups into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethanesulfonyl group in this compound is a potent source of the trifluoromethyl (CF₃) moiety, a key pharmacophore.

One of the primary methods for introducing a trifluoromethyl group using a precursor like this compound involves the transformation of a carboxylic acid derivative. For instance, the reaction of cyclopropanecarboxylic acids with sulfur tetrafluoride (SF₄) provides a scalable route to trifluoromethyl-substituted cyclopropanes. researchgate.netresearchgate.net This deoxyfluorination reaction is a powerful tool for converting a common functional group into a valuable fluorinated motif.

Furthermore, the triflyl group itself can participate in reactions where it is either retained in the final product, imparting its strong electron-withdrawing nature, or is displaced by other functional groups. The reactivity of the trifluoromethyl group in subsequent transformations allows for the synthesis of a diverse array of fluorinated compounds.

Spirocyclic and bicyclic frameworks are integral to many complex natural products and pharmaceutical agents, offering rigid three-dimensional structures that can effectively probe biological space. This compound and its derivatives are valuable precursors for the synthesis of these intricate architectures.

The construction of spiro[cyclopropane-oxindole] derivatives, for example, can be achieved through the reaction of electron-deficient olefins with cyclic diazoamides. researchgate.net Additive-free cyclopropanation of 2-arylideneindane-1,3-diones with trifluorodiazoethane has been shown to produce trifluoromethylated spiro cyclopropanes in high yields. researchgate.net These reactions highlight the potential of appropriately functionalized cyclopropanes to participate in the formation of spirocyclic systems.

The synthesis of bicyclic systems can be accomplished through various strategies, including intramolecular cyclization and annulation reactions. For instance, the synthesis of 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffolds has been achieved through a Michael-initiated ring closure, demonstrating the utility of cyclopropane precursors in constructing bicyclic structures. nih.gov Additionally, reductive cyclization of butenolides has been employed to create bicyclic systems composed of fused cyclopropane and γ-lactone rings. researchgate.net

In C-C Bond Forming Reactions

Carbon-carbon bond formation is the cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. This compound is a valuable participant in such reactions, leveraging the unique reactivity of its strained ring and the electronic properties of the triflyl group to facilitate coupling, annulation, and ring-expansion processes.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. nih.gov While direct cross-coupling of this compound is not widely reported, the reactivity of related cyclopropyl and trifluoromethyl compounds in such reactions provides a strong indication of its synthetic potential. The triflate group, a close relative of the triflyl group, is a well-established leaving group in various palladium-catalyzed couplings.

The Suzuki-Miyaura coupling, for instance, has been successfully employed for the preparation of fluorinated biphenyl (B1667301) derivatives, showcasing the utility of fluorinated building blocks in this type of reaction. mdpi.com Cross-electrophile coupling reactions of alkyl carbinol derivatives have also been developed for the synthesis of cyclopropanes, offering an alternative to traditional methods. escholarship.org The trifluoromethyl group can be introduced into complex molecules via coupling reactions involving trifluoromethylated cyclopropane derivatives, demonstrating the versatility of these building blocks in constructing intricate molecular architectures. researchgate.net

Table 2: Representative Coupling Reactions Involving Cyclopropane and Fluorinated Moieties This table illustrates the potential reactivity of this compound based on analogous systems.

Coupling ReactionCatalystCoupling PartnersProductSignificance
Suzuki-Miyaura CouplingPalladium-basedAryl/vinyl boronic acid, Aryl/vinyl halide or triflateBiaryl or vinyl-substituted areneFormation of C(sp²)-C(sp²) bonds, widely used in drug discovery. mdpi.com
Heck ReactionPalladium-basedAlkene, Aryl/vinyl halide or triflateSubstituted alkeneForms a new C-C bond at an unsaturated carbon.
Sonogashira CouplingPalladium/Copper-basedTerminal alkyne, Aryl/vinyl halide or triflateDisubstituted alkyneCrucial for synthesizing conjugated enynes and arylethynes.

Annulation reactions provide a powerful means of constructing cyclic systems in a single step. This compound can be envisioned as a precursor in [2+1] annulation reactions with suitable partners. For example, the reaction of difluoro- and trifluorodiazoethane with (alkylidene)malononitriles leads to the stereospecific synthesis of functionalized difluoromethyl and trifluoromethyl cyclopropane-1,1-dicarbonitriles. rsc.orgresearchgate.net These reactions underscore the potential for creating highly functionalized cyclopropanes that can serve as intermediates for further synthetic transformations.

Ring-expansion reactions of cyclopropanes offer a route to larger carbocyclic and heterocyclic systems. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening under various conditions, which can be followed by intramolecular cyclization to form a larger ring. For instance, the reaction of bicyclic cyclopropane carboxylic acid lactones with sulfur tetrafluoride can result in a diastereoselective ring opening. researchgate.net The ring-opening of donor-acceptor cyclopropanes is a well-established strategy for the synthesis of functionalized carbon scaffolds and can be followed by annulative ring-closure to form five-, six-, or seven-membered rings. mdpi.com

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org this compound can serve as a potent electrophile for introducing the cyclopropyl group in MCRs.

Due to its high reactivity, cyclopropyl triflate can generate a cyclopropyl cation or a related species in situ, which is then trapped by other components in the MCR. For instance, in a Passerini- or Ugi-type reaction, the carbocation generated from cyclopropyl triflate could potentially be intercepted by a nucleophile, such as an isocyanide or a carboxylate, incorporating the cyclopropane ring into the final complex scaffold. This strategy broadens the structural diversity achievable through MCRs, allowing for the rapid assembly of molecules featuring the valuable cyclopropane motif. nih.gov The development of such MCRs is a growing area of research, aiming to streamline the synthesis of complex molecules for applications in drug discovery and materials science. nih.govresearchgate.net

Table 1: Hypothetical Multicomponent Reaction Involving a Cyclopropyl Cation Precursor This table illustrates a conceptual reaction pathway. Specific conditions and yields would require experimental validation.

Reactant 1 Reactant 2 Reactant 3 Proposed Intermediate Final Product Class
This compound Isocyanide (R-NC) Carboxylic Acid (R'-COOH) Cyclopropyl Cation α-Acyloxy-N-cyclopropyl-carboxamide

In Heteroatom Functionalization

The triflate group of this compound is an exceptional leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the direct introduction of various heteroatoms onto the cyclopropane ring, a process known as heteroatom functionalization.

This compound readily reacts with a variety of O-, N-, and S-based nucleophiles to yield functionalized cyclopropanes. These reactions typically proceed via an SN2-type mechanism, allowing for the stereospecific introduction of the heteroatom.

Oxygen Nucleophiles: Alcohols and phenols can displace the triflate group to form cyclopropyl ethers. The reaction often requires a non-nucleophilic base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

Nitrogen Nucleophiles: Amines, amides, and azides are effective nucleophiles for the synthesis of cyclopropylamines and their derivatives. youtube.com These compounds are of significant interest in medicinal chemistry.

Sulfur/Selenium Nucleophiles: Thiols and selenols, which are powerful and soft nucleophiles, react efficiently with cyclopropyl triflate to produce cyclopropyl thioethers and selenoethers, respectively. libretexts.org Thiolate anions, generated by treating thiols with a base, exhibit particularly high reactivity. nih.gov

These transformations are valuable for creating a diverse range of cyclopropane-containing building blocks for further synthetic elaboration or for direct use in biologically active compounds. researchgate.net

Table 2: Examples of Heteroatom Functionalization Reactions

Nucleophile Reagent Class Product Class
R-OH / Base Alcohol Cyclopropyl ether
R-NH₂ Amine Secondary cyclopropylamine
NaN₃ Azide (B81097) Cyclopropyl azide
R-SH / Base Thiol Cyclopropyl thioether

Direct halogenation of the cyclopropane ring can be achieved by treating this compound with a halide source. This reaction is analogous to a Finkelstein reaction, where the triflate leaving group is displaced by a halide ion (F⁻, Cl⁻, Br⁻, I⁻). The choice of solvent and counter-ion is crucial for the success of these transformations.

Due to the high ring strain of cyclopropane, these substitution reactions can sometimes be accompanied by ring-opening, especially under harsh conditions or with certain substitution patterns. libretexts.org For instance, reaction with bromine can lead to the formation of 1,3-dibromopropane (B121459) under conditions that favor ring cleavage. libretexts.org

Chalcogenation, beyond the introduction of sulfur and selenium via thiols and selenols, can also involve other chalcogen-containing reagents. The principles remain the same: nucleophilic displacement of the highly reactive triflate group. In some biological systems, cryptic halogenation is even used as a strategy to activate a substrate for subsequent intramolecular cyclization to form a cyclopropane ring. rsc.org

Precursor for Reactive Intermediates

One of the most significant applications of this compound is its use as a precursor for generating highly reactive cyclopropyl intermediates, which are challenging to access through other means.

The electronic nature of the triflate group and the structure of the cyclopropane ring allow for the selective generation of either cyclopropyl cations or anions.

Cyclopropyl Cations: The exceptional leaving group ability of the triflate anion facilitates the heterolytic cleavage of the C-OTf bond. This process, often promoted by Lewis acids or polar solvents, generates a high-energy cyclopropyl cation. This carbocation is a potent electrophile that can be trapped by various nucleophiles. However, it is prone to rapid rearrangement via ring-opening to the more stable allyl cation, a characteristic feature of cyclopropylcarbinyl systems. nih.govresearchgate.net The ability to generate this transient species provides a pathway to both cyclopropane-retained products and functionalized allylic structures.

Cyclopropyl Anions: While less direct, the generation of a cyclopropyl anion is also feasible. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group increases the acidity of the α-proton on the cyclopropane ring. Treatment with a strong, non-nucleophilic base can lead to deprotonation, forming a cyclopropyl anion. This anion can then react with various electrophiles. Alternatively, reductive cleavage of the C-S bond could also potentially lead to an anionic species.

Alkyl and aryl sulfones can function as radical precursors through single-electron transfer (SET) reduction. researchgate.net By analogy, this compound, which is a cyclopropyl sulfone, can be used to generate cyclopropyl radicals. Under photoredox or electrochemical conditions, the sulfone can accept an electron to form a radical anion. This intermediate can then fragment, cleaving the C–S bond to release a sulfinate anion and the desired cyclopropyl radical.

This cyclopropyl radical can participate in various radical-mediated transformations, such as addition to alkenes or arenes, and ring-opening reactions. nih.govresearchgate.net The generation of radicals from sulfones is a powerful strategy because it often proceeds under mild conditions, tolerating a wide range of functional groups. nih.gov

Table 3: Reactive Intermediates from this compound

Intermediate Generation Method Key Characteristics
Cyclopropyl Cation Heterolysis (spontaneous or Lewis acid-induced) Highly electrophilic; prone to ring-opening to allyl cation. researchgate.net
Cyclopropyl Anion Deprotonation with a strong base Nucleophilic; reacts with electrophiles.

Stereoselective and Enantioselective Synthesis Utilizing this compound Precursors

The construction of trifluoromethyl-substituted cyclopropanes with high stereocontrol is a significant objective in medicinal and agrochemical research, owing to the unique conformational and electronic properties conferred by this structural motif. Various catalytic systems have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of these valuable chiral building blocks. These methods often involve the reaction of a trifluoromethylcarbene precursor, such as a trifluorodiazoethane derivative, with an olefin in the presence of a chiral catalyst.

Rhodium-Catalyzed Cyclopropanation:

Chiral dirhodium complexes have proven to be highly effective catalysts for the enantioselective cyclopropanation of alkenes. Seminal work in this area demonstrated the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various styrene (B11656) derivatives catalyzed by an adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄. organic-chemistry.org This system consistently delivered trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94% dr) and excellent enantioselectivity (88–>98% ee). organic-chemistry.org The catalyst loading could be as low as 0.5 mol%, and the reaction proceeded efficiently. nih.gov Further optimization identified Rh₂(S-PTAD)₄ as a particularly effective catalyst, providing cyclopropanes in up to 98% enantiomeric excess. organic-chemistry.org The high levels of stereocontrol are attributed to the well-defined chiral environment created by the dirhodium catalyst, which effectively directs the approach of the alkene to the rhodium-carbene intermediate. organic-chemistry.orgnih.govacs.org

Similarly, Ru(II)-Pheox catalysts have been successfully employed for the asymmetric cyclopropanation of a wide range of olefins, including vinyl ethers, vinyl amines, and dienes, with in situ generated trifluorodiazoethane. rsc.orgresearchgate.net These reactions proceed with low catalyst loading (3 mol%) and afford the desired trifluoromethyl cyclopropanes in high yields with outstanding diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to 97% ee). rsc.org

CatalystAlkene SubstrateDiazo PrecursorYield (%)d.r.e.e. (%)Ref
Rh₂(R-PTAD)₄Styrene1-Phenyl-2,2,2-trifluorodiazoethane75>94:696 organic-chemistry.org
Rh₂(R-PTAD)₄4-Chlorostyrene1-(4-Chlorophenyl)-2,2,2-trifluorodiazoethane85>94:698 organic-chemistry.org
Rh₂(R-PTAD)₄4-Methoxystyrene1-(4-Methoxyphenyl)-2,2,2-trifluorodiazoethane82>94:696 organic-chemistry.org
Ru(II)-PheoxStyrene2,2,2-Trifluoroethylamine HCl90>99:196 rsc.org
Ru(II)-PheoxVinyl Ferrocene2,2,2-Trifluoroethylamine HCl99>99:197 rsc.org

Copper-Catalyzed Synthesis of Cyclopropylboronates:

A versatile and powerful strategy for accessing chiral trifluoromethyl-cyclopropanes involves the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. nih.gov Using a catalyst system generated in situ from [Cu(NCMe)₄]PF₆ and a chiral bisoxazoline ligand (tBuBOX), a range of 2-substituted-3-(trifluoromethyl)cyclopropylboronates were prepared with high levels of stereocontrol. nih.gov This methodology is applicable to a variety of (E)-alkenyl boronates bearing both electron-donating and electron-withdrawing groups, achieving good yields, high diastereoselectivity (up to 95:5 dr), and excellent enantioselectivity (up to 97:3 er). nih.gov The resulting cyclopropylboronates are valuable synthetic intermediates, as the boronate group can be readily transformed into a wide array of other functional groups, providing access to novel trifluoromethylated analogues of biologically active compounds like trans-2-arylcyclopropylamines. nih.gov

Alkene SubstrateLigandYield (%)d.r.e.r.Ref
(E)-Styryl pinacolboronate(S,S)-tBuBOX7792:895:5 nih.gov
(E)-4-Fluorostyryl pinacolboronate(S,S)-tBuBOX7193:796:4 nih.gov
(E)-4-Chlorostyryl pinacolboronate(S,S)-tBuBOX7094:697:3 nih.gov
(E)-4-Methylstyryl pinacolboronate(S,S)-tBuBOX6592:895:5 nih.gov

Biocatalytic Approaches:

Engineered enzymes, particularly myoglobin-based catalysts, have emerged as a highly efficient and selective alternative for the synthesis of trifluoromethyl-substituted cyclopropanes. nih.govacs.org By utilizing engineered myoglobin (B1173299) variants expressed in bacterial cells, the cyclopropanation of various styrene derivatives with gaseous 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) was achieved. nih.gov This biocatalytic system affords trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61–99%) and with exceptional levels of diastereo- and enantioselectivity (97–99.9% de and ee). nih.govacs.org A significant advantage of this method is the ability to produce mirror-image products by using different myoglobin variants that exhibit stereodivergent selectivity. nih.govacs.org The stereoselectivity of these biocatalysts often surpasses that of the most selective synthetic catalysts reported for similar transformations. nih.gov

Myoglobin VariantAlkene SubstrateYield (%)d.e. (%)e.e. (%)Ref
Mb(H64V,V68A)p-Chlorostyrene9999.999.9 nih.gov
Mb(H64V,V68A)p-Bromostyrene9999.999.9 nih.gov
Mb(H64V,V68A)p-Trifluoromethylstyrene9999.999.9 nih.gov
Mb(H64V,V68A)p-Methoxystyrene8599.999.8 nih.gov

These advanced catalytic methods, spanning organometallic chemistry and biocatalysis, provide robust and highly selective routes to enantiomerically enriched trifluoromethyl-substituted cyclopropanes, paving the way for the exploration of their potential in various fields of chemical science.

Advanced Characterization and Computational Studies of Trifluoromethanesulfonyl Cyclopropane

Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopic techniques are paramount in confirming the molecular structure of (trifluoromethanesulfonyl)cyclopropane and its derivatives, as well as for probing the pathways of its reactions. A combination of high-resolution nuclear magnetic resonance spectroscopy, advanced mass spectrometry, vibrational spectroscopy, and X-ray crystallography offers a multifaceted approach to its characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its reaction products. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a suite of one-dimensional and two-dimensional NMR experiments can be employed to gain a detailed understanding of molecular connectivity and stereochemistry.

¹H NMR spectroscopy provides information about the protons on the cyclopropane (B1198618) ring. The chemical shifts of these protons are influenced by the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. The geminal and vicinal coupling constants between the cyclopropyl (B3062369) protons are characteristic of the three-membered ring and can be used to determine the relative stereochemistry of substituents.

¹³C NMR spectroscopy is used to identify the carbon atoms in the molecule. The carbon atom directly attached to the sulfonyl group is expected to be significantly deshielded. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. ed.ac.uk A singlet in the ¹⁹F NMR spectrum would confirm the presence of the CF₃ group, and its chemical shift would be characteristic of the electronic environment created by the sulfonylcyclopropyl moiety.

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity across the sulfonyl group and to other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in the confirmation of stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Fluorocyclopropane Derivative. nih.gov

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclopropyl-H1.44 - 1.81 (m)19.17 (d, J = 12.3 Hz)
Cyclopropyl-H3.21 - 3.40 (m)23.68 (d, J = 11.2 Hz)
C-F-82.24 (d, J = 217.7 Hz)
C-CH₂-39.65 (d, J = 9.8 Hz)

Data for (+)-[(1R,2R)-2-Fluoro-2-phenylcyclopropyl]methanamine Hydrochloride in CD₃OD.

Table 2: Representative ¹⁹F NMR Data for Trifluoromethyl-Containing Compounds. rsc.org

Compound¹⁹F Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Trifluoromethyl-substituted alkane-66.2tJ = 11.0
Phenyl-substituted trifluoromethyl alkane-69.6dJ = 9.8

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its reaction products with high accuracy, confirming their molecular formulas. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of these molecules, which can be used to elucidate their structure and to study reaction mechanisms by identifying transient intermediates. nih.gov

In the analysis of reaction mixtures, HRMS can detect the presence of short-lived intermediates that may not be observable by other techniques. researchgate.net By analyzing the fragmentation patterns of these intermediates, it is possible to deduce their structures and gain insight into the reaction pathway. For instance, in reactions involving the ring-opening of the cyclopropane, MS/MS could help identify the structure of the resulting open-chain species.

The fragmentation of compounds containing a sulfonyl group often involves the loss of sulfur dioxide (SO₂). acs.org For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-S bond and the S-C(F₃) bond, as well as fragmentation of the cyclopropane ring.

Table 3: Plausible Mass Spectrometric Fragments for this compound.

Fragment IonPlausible StructureDescription
[M - SO₂]+•[C₄H₅F₃]+•Loss of sulfur dioxide
[M - CF₃]+[C₃H₅SO₂]+Loss of the trifluoromethyl radical
[M - C₃H₅]+[CF₃SO₂]+Loss of the cyclopropyl radical

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound and its derivatives. thermofisher.com These techniques are particularly useful for monitoring the progress of reactions by observing the appearance of new functional groups or the disappearance of starting materials.

The trifluoromethanesulfonyl group has strong, characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group also give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region. The cyclopropane ring itself has characteristic C-H and C-C stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The S=O stretching vibrations are also observable in the Raman spectrum. Raman spectroscopy can be particularly useful for studying reactions in aqueous media, where water absorption can interfere with IR measurements.

Table 4: Expected Characteristic Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1350 - 1400
SO₂Symmetric Stretch1150 - 1200
CF₃C-F Stretch1100 - 1300
Cyclopropyl C-HStretch~3000 - 3100

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule, including precise bond lengths, bond angles, and conformational details in the solid state. nih.govwikipedia.org While obtaining suitable crystals of this compound itself may be challenging, the analysis of crystalline derivatives can provide invaluable insights into the structural effects of the trifluoromethanesulfonyl group on the cyclopropane ring.

X-ray crystallographic data would reveal the geometry of the cyclopropane ring, which is expected to be an equilateral triangle of carbon atoms. The C-C bond lengths within the ring are anticipated to be shorter than those in acyclic alkanes. The bond angles within the ring are constrained to approximately 60°. The C-S and S-C(F₃) bond lengths and the O-S-O bond angle would provide information about the geometry of the sulfonyl group. The conformation of the trifluoromethanesulfonyl group relative to the cyclopropane ring could also be determined.

This information is crucial for understanding the steric and electronic properties of the molecule and for validating the results of computational studies. Crystallographic Information Files (CIFs) from such studies provide a standardized format for the archival and exchange of crystallographic data. nih.govgithub.ionationalacademies.orgwikipedia.org

Table 5: Representative Bond Lengths and Angles from a Phenylsulfonyl Cyclopropane Derivative.

Bond/AngleValue
C-C (cyclopropyl)1.50 - 1.52 Å
C-S~1.77 Å
S=O~1.44 Å
C-S-C~104°
O-S-O~120°

Note: These are typical values and can vary depending on the specific derivative.

Theoretical and Computational Chemistry.researchgate.netsmu.eduresearchgate.netbeilstein-journals.orgrsc.orgmdpi.comchemrevlett.commdpi.com

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. These methods can provide insights that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, providing information about molecular orbitals, electron density distribution, and electrostatic potential. researchgate.net The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of the molecule's reactivity. A large HOMO-LUMO gap suggests high kinetic stability.

DFT calculations can also be used to predict the molecule's geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation. Furthermore, DFT can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This information is invaluable for understanding the mechanisms of reactions involving this compound and for designing new synthetic transformations. rsc.org

The calculated charge distribution can highlight the electrophilic and nucleophilic sites within the molecule, explaining its reactivity towards different reagents. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group is expected to render the adjacent cyclopropyl carbon atom electrophilic.

Table 6: Representative Calculated Properties for a Substituted Cyclopropane using DFT.

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment3.5 D

Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energetics

The conformational landscape of substituted cyclopropanes is critical to understanding their reactivity. Computational methods, broadly categorized as ab initio and semi-empirical, are essential for exploring these properties.

Ab initio methods compute molecular properties from first principles, using only fundamental physical constants, without reliance on experimental data. libretexts.orgquora.com These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can provide highly accurate results for molecular geometries, energies, and vibrational frequencies. scribd.comresearchgate.net For a molecule like this compound, DFT calculations would be particularly useful in determining the preferred orientation (conformation) of the bulky and highly electronegative triflyl group relative to the cyclopropane ring. The calculations would involve optimizing the geometry to find the lowest energy structure and identifying any other stable conformers.

Semi-empirical methods , in contrast, simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.orgststephens.net.in Methods like AM1 and PM3 are computationally less demanding, making them suitable for larger molecules or initial exploratory calculations. scribd.comresearchgate.net While generally less accurate than ab initio techniques, they can still provide valuable qualitative insights into conformational preferences and relative energies. researchgate.net

For this compound, these methods would be used to calculate the energy differences between potential conformers, revealing the most stable arrangement and the energy barriers for rotation around the C-S bond. This information is crucial for predicting how the molecule will behave in a reaction environment.

Method TypeGeneral ApproachComputational CostTypical Application
Ab Initio (e.g., DFT, MP2)Solves the Schrödinger equation from first principles with approximations for electron correlation. libretexts.orgHighAccurate geometry optimization, calculation of reaction barriers and vibrational frequencies. scribd.comnih.gov
Semi-Empirical (e.g., AM1, PM3)Simplifies calculations by using parameters derived from experimental data to approximate integrals. ststephens.net.inLowRapid conformational searches on large molecules, initial screening of reaction pathways. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of Reaction Systems

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a "computational microscope" to view dynamic behavior that is often inaccessible experimentally. aip.org An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle. aip.orgnih.gov

For a reaction system involving this compound, MD simulations could be used to:

Explore Conformational Dynamics: Analyze how the molecule rotates, vibrates, and interacts with its environment (e.g., solvent molecules) over time.

Simulate Reactant Encounters: Model the process of reactants coming together in solution, providing insights into the initial steps of a chemical reaction.

Study Solvent Effects: Explicitly include solvent molecules in the simulation to understand how they influence the conformation and reactivity of the cyclopropane derivative.

The foundation of an MD simulation is the force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For novel molecules like this compound, an accurate force field might be developed using high-level ab initio calculations. aip.org

Simulation ParameterDescriptionRelevance to this compound
Force FieldA set of equations and associated constants used to describe the potential energy of the system. aip.orgCrucial for accurately modeling the intramolecular (bonds, angles) and intermolecular interactions of the triflyl group and cyclopropane ring.
Ensemble (e.g., NVT, NPT)The statistical mechanical ensemble that defines the thermodynamic state of the system (e.g., constant Number of particles, Volume, Temperature). aip.orgAllows simulation under conditions that mimic a laboratory experiment (e.g., constant temperature and pressure).
Time StepThe small interval of time (typically femtoseconds) over which the equations of motion are integrated. aip.orgDetermines the resolution of the simulation; must be small enough to capture the fastest atomic vibrations.
Boundary ConditionsDefines how the simulation box is treated (e.g., periodic boundary conditions to simulate a bulk system). aip.orgEnables the study of the molecule in a simulated solution without edge effects.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. mdpi.comrsc.org By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. mdpi.com

The high ring strain of the cyclopropane ring, exacerbated by the electron-withdrawing triflyl group, makes this compound a candidate for various ring-opening reactions. mdpi.compharmaguideline.com DFT calculations are particularly well-suited for investigating these mechanisms. rsc.orgmdpi.com

A typical computational study of a reaction mechanism would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any proposed intermediates. mdpi.com

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This is the transition state (TS).

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org

Energy Profile Construction: Calculating the relative energies of all species to create a reaction energy profile, which shows the energy barriers (activation energies) for each step.

For instance, in a nucleophilic ring-opening reaction, DFT could be used to compare different possible pathways, such as attack at different carbon atoms of the cyclopropane ring. The calculated activation energies would predict which pathway is more favorable, thus explaining the reaction's regioselectivity. rsc.orgacs.org

Hypothetical Energy Profile for a Ring-Opening Reaction
SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1 (Pathway A)Transition state for nucleophilic attack at C1+22.5
TS2 (Pathway B)Transition state for nucleophilic attack at C2+28.0
Product ARing-opened product from Pathway A-15.0
Product BRing-opened product from Pathway B-12.5
Note: Data is illustrative and based on typical values for substituted cyclopropane ring-opening reactions. rsc.orgrsc.org Pathway A, with a lower transition state energy, would be the predicted major pathway.

Future Perspectives and Interdisciplinary Research Frontiers

Development of Novel Catalytic Systems for (Trifluoromethanesulfonyl)cyclopropane Transformations

The reactivity of the this compound scaffold can be further unlocked through the development of innovative catalytic systems. Research in this area is anticipated to focus on several key strategies:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for the formation of reactive intermediates under mild conditions. researchgate.netresearchgate.net This approach could be employed to activate this compound towards ring-opening reactions or functionalization at the cyclopropane (B1198618) ring. The trifluoromethanesulfonyl group's strong electron-withdrawing nature could facilitate single-electron transfer processes, opening up new pathways for C-C and C-heteroatom bond formation. nih.gov

Transition-Metal Catalysis : Transition-metal catalysis offers a broad toolkit for the selective transformation of challenging substrates. researchgate.net Novel catalysts based on metals like rhodium, palladium, and copper could be designed to control the regioselectivity and stereoselectivity of reactions involving this compound. For instance, rhodium(II) catalysts have shown high efficiency in asymmetric cyclopropenation reactions of fluorinated donor-acceptor diazoalkanes, a strategy that could be adapted for transformations of trifluoromethanesulfonyl-substituted cyclopropanes. nih.gov

Organocatalysis : Organocatalysis provides a metal-free alternative for asymmetric transformations. rsc.orgrsc.org Chiral amines, Brønsted acids, and N-heterocyclic carbenes (NHCs) could be explored to catalyze enantioselective ring-opening reactions or Michael additions to activated cyclopropanes. nih.govrsc.orgrsc.org The development of organocatalytic systems would offer a sustainable and often complementary approach to metal-based catalysis.

Catalytic StrategyPotential TransformationKey Advantages
Photoredox CatalysisRing-opening, C-H functionalizationMild reaction conditions, generation of radical intermediates
Transition-Metal CatalysisAsymmetric synthesis, cross-coupling reactionsHigh efficiency, stereocontrol, broad substrate scope
OrganocatalysisEnantioselective ring-opening, Michael additionsMetal-free, sustainable, complementary to metal catalysis

Exploration of Bio-Inspired Synthetic Methodologies

Nature's synthetic machinery offers a wealth of inspiration for the development of novel and sustainable chemical transformations. The application of bio-inspired approaches to this compound chemistry is a promising frontier.

Biocatalysis : Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299) and cytochrome P450s, have shown remarkable potential for catalyzing stereoselective cyclopropanation reactions. wpmucdn.comnih.govrochester.edu This strategy could be adapted for the enantioselective synthesis of derivatives of this compound. researchgate.net Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint. mdpi.com Recent studies have demonstrated the use of engineered myoglobin-based catalysts for the stereoselective synthesis of fluorinated cyclopropanes with excellent diastereo- and enantiocontrol. wpmucdn.comnih.govrochester.edu

Enzyme-Mimicking Catalysts : The design of synthetic catalysts that mimic the active sites of enzymes is another exciting area. These "artificial enzymes" could be tailored to recognize and transform this compound with high specificity. This approach combines the robustness of synthetic catalysts with the selectivity of natural enzymes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires efficient and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.

Flow Chemistry : Performing reactions in continuous flow reactors can lead to improved reaction control, enhanced safety, and easier scalability. amt.uknih.govneuroquantology.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. neuroquantology.comalmacgroup.com Flow chemistry is particularly well-suited for photochemical reactions and for handling hazardous reagents, which may be relevant for certain transformations of this compound. nih.gov

Automated Synthesis Platforms : The integration of robotics and data-driven algorithms can accelerate the discovery and optimization of new reactions. cognit.canih.govyoutube.com Automated platforms can perform high-throughput screening of catalysts and reaction conditions, significantly reducing the time required for process development. cognit.ca These platforms can be used to rapidly explore the reaction scope of this compound and to identify optimal conditions for the synthesis of desired derivatives.

Expansion into Advanced Materials Science and Supramolecular Chemistry (focused on synthetic applications)

The unique electronic properties imparted by the trifluoromethanesulfonyl group suggest that this compound and its derivatives could find applications in the development of advanced materials.

Polymer Chemistry : The cyclopropane ring can act as a reactive monomer in ring-opening polymerizations. The presence of the trifluoromethanesulfonyl group could lead to polymers with interesting properties, such as high thermal stability, unique dielectric properties, or enhanced solubility in specific solvents.

Supramolecular Assembly : The strong dipole moment and potential for non-covalent interactions associated with the trifluoromethanesulfonyl group could be exploited in the design of self-assembling systems. nih.govtaylorandfrancis.comtue.nlrsc.org By incorporating this moiety into larger molecules, it may be possible to direct the formation of well-defined supramolecular architectures, such as nanofibers, vesicles, or gels, with potential applications in sensing, catalysis, or drug delivery. nih.gov

Design of Next-Generation Cyclopropyl (B3062369) Building Blocks with Tailored Reactivity

This compound serves as a foundational structure for the design of a new generation of cyclopropyl building blocks with fine-tuned reactivity and functionality.

Diversification of Functional Groups : By introducing additional functional groups onto the cyclopropane ring, it is possible to create a library of building blocks for diversity-oriented synthesis. nih.govnih.govcsmres.co.uk These functionalized cyclopropanes can then be used in fragment-based drug discovery and for the synthesis of complex molecular architectures. whiterose.ac.uk

Stereochemically Defined Isomers : The development of synthetic methods to access stereochemically pure isomers of substituted (trifluoromethanesulfonyl)cyclopropanes is crucial. rsc.org The spatial arrangement of substituents on the cyclopropane ring can have a profound impact on the biological activity and material properties of the resulting molecules. The synthesis of all-cis-1,2,3-trifluorocyclopropanes highlights the importance of facial polarity in molecular design. rsc.org

The continued exploration of the chemistry of this compound and its derivatives is poised to open up new avenues in synthetic chemistry, materials science, and beyond. The interdisciplinary nature of this research will be key to unlocking the full potential of this versatile chemical entity.

Q & A

Basic: What methodologies are recommended for synthesizing (trifluoromethanesulfonyl)cyclopropane derivatives with high bioactivity?

To synthesize bioactive derivatives, consider coupling cyclopropane-carboxamide frameworks with thiazole moieties, as demonstrated in the synthesis of N-(thiazol-2-yl)cyclopropanecarboxamide. Key steps include:

  • Cyclopropane functionalization : Use HF, MP2, or DFT (B3LYP) methods to optimize reaction pathways and predict intermediates .
  • Crystallographic validation : Confirm structural integrity via X-ray diffraction to ensure alignment with computational models .
  • Bioactivity screening : Prioritize derivatives with halogenated substituents, which enhance electronic interactions in biological systems .

Basic: How can computational models improve force field parameters for cyclopropane-containing compounds like this compound?

The OPLS all-atom force field requires tailored adjustments for cyclopropane’s unique geometry:

  • Parameter optimization : Refine six bonded parameters (e.g., bond angles, dihedrals) using hybrid ensembles for force matching against quantum mechanics (QM) reference data .
  • Validation : Compare conformational energies (e.g., low-energy states) between molecular dynamics (MD) simulations and QM calculations to identify discrepancies (e.g., deviations in angle bending terms) .
  • Iterative refinement : Focus on improving angle parameters, which show the largest deviations from QM data in cyclopropane systems .

Advanced: How should researchers address contradictions between experimental and computational data on the thermal stability of this compound-based electrolytes?

Contradictions often arise from incomplete modeling of degradation pathways. A systematic approach includes:

  • Thermodynamic abuse testing : Conduct experiments under varying heating rates (e.g., 5–20°C/min) to map degradation kinetics, as done for ionic liquids like [C1C4Im][NTf2] .
  • Computational validation : Use density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP functional) to simulate bond dissociation energies, ensuring alignment with experimental mass loss profiles .
  • Emitted compound analysis : Cross-reference gas chromatography-mass spectrometry (GC-MS) data with simulated degradation products to resolve discrepancies .

Advanced: What strategies optimize the HOMO-LUMO gap of this compound for organic photovoltaic (OPV) applications?

Leverage transfer learning models to predict frontier molecular orbitals:

  • Fragment-based design : Introduce halogenated fluorine or cyclopropane fragments (ID #2260 and #3058 in SHAP analysis) to modulate electron affinity and ionization potentials .
  • DFT benchmarking : Validate predicted HOMO-LUMO gaps (e.g., −3.61 eV for LUMO) against experimental cyclic voltammetry data .
  • Iterative tuning : Adjust substituent electronegativity (e.g., replacing –CF3 with –SO2CF3) to fine-tune charge transport properties .

Advanced: How can cyclopropane’s environmental stability be exploited in gas tracer studies for hydrocarbon exploration?

Cyclopropane’s low global warming potential (GWP) and stability under high-pressure conditions make it ideal for tracer applications:

  • Field testing : Compare flow characteristics with perfluorocarbons (PFCs) in subsurface reservoirs to validate lifetime and diffusion rates .
  • GC-MS detection : Optimize sensitivity thresholds (e.g., <1 ppb) for cyclopropane in mixed gas samples .
  • Environmental impact modeling : Use life-cycle analysis (LCA) to quantify GWP reduction compared to traditional tracers .

Basic: What safety protocols are critical when handling this compound derivatives in synthetic chemistry?

While avoiding commercial specifics, prioritize:

  • Personal protective equipment (PPE) : Use OSHA-compliant chemical goggles and nitrile gloves, inspected for integrity before use .
  • Ventilation : Conduct reactions in fume hoods with HEPA filtration to mitigate inhalation risks.
  • Waste management : Segregate contaminated gloves/reactants under inert atmospheres to prevent accidental hydrolysis .

Advanced: How can qualitative research frameworks resolve ambiguities in cyclopropane derivative bioactivity studies?

Adopt iterative qualitative analysis:

  • Data triangulation : Cross-validate bioactivity data (e.g., IC50 values) with crystallographic (XRD) and spectroscopic (NMR) datasets .
  • Ethical rigor : Document methodological transparency in synthetic pathways to avoid bias in bioactivity reporting .
  • Mixed-methods design : Combine quantitative dose-response assays with qualitative interviews on experimental limitations .

Basic: What spectroscopic techniques are essential for characterizing this compound’s electronic structure?

  • NMR spectroscopy : Analyze 19F^{19}\text{F} and 13C^{13}\text{C} chemical shifts to confirm trifluoromethanesulfonyl group integration .
  • IR spectroscopy : Identify S=O (1130–1250 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) stretching modes for functional group validation.
  • UV-Vis : Correlate absorption bands (e.g., π→π* transitions) with DFT-predicted electronic excitations .

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